Hmgb1-IN-1 is a compound that interacts with the High Mobility Group Box 1 protein, which plays a critical role in various cellular processes, including inflammation and tumor progression. Understanding Hmgb1-IN-1 involves examining its source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and its applications in scientific research.
The synthesis of Hmgb1-IN-1 has been approached through various chemical methodologies aimed at producing analogs of the High Mobility Group Box 1 protein. One notable method involves semi-synthesis strategies that utilize salicylaldehyde ester-mediated chemical ligations. This technique allows for the generation of acetylated variants of the High Mobility Group Box 1 protein, which are crucial for studying its functional dynamics .
The semi-synthesis process typically includes solid-phase peptide synthesis followed by peptide ligation to achieve site-specific modifications. This method provides flexibility in designing proteins with tailored post-translational modifications, thereby enhancing their stability and interaction profiles . Analytical techniques such as mass spectrometry and high-performance liquid chromatography are employed to verify the purity and identity of synthesized compounds.
The molecular structure of Hmgb1-IN-1 is characterized by its ability to bind specifically to the High Mobility Group Box 1 protein. The compound's design often incorporates functional groups that facilitate strong interactions with the protein's binding sites .
Molecular modeling studies indicate that Hmgb1-IN-1 can effectively fit into the heparin-binding domain of High Mobility Group Box 1, suggesting a competitive inhibition mechanism. Structural analyses using techniques like X-ray crystallography or NMR spectroscopy may provide insights into the binding affinities and conformational changes upon interaction with High Mobility Group Box 1 .
Hmgb1-IN-1 participates in several chemical reactions primarily involving its interaction with High Mobility Group Box 1. These reactions can include competitive inhibition where Hmgb1-IN-1 binds to the same sites as endogenous ligands or substrates.
The kinetics of these interactions can be studied using enzyme-linked immunosorbent assays or surface plasmon resonance techniques to quantify binding affinities and reaction rates. The stability of Hmgb1-IN-1 under physiological conditions is also assessed to ensure its viability as a therapeutic agent .
Hmgb1-IN-1 exerts its effects by modulating the activity of High Mobility Group Box 1. This modulation can inhibit its pro-inflammatory signaling pathways or alter its interactions with other cellular components involved in immune responses or tumorigenesis.
Research indicates that Hmgb1-IN-1 may influence downstream signaling cascades associated with receptor for advanced glycation end products (RAGE) activation, thereby reducing inflammation or tumor growth in various experimental models .
Hmgb1-IN-1 is typically characterized by its solubility in organic solvents and water, depending on its specific functional groups. Its melting point, boiling point, and other physical characteristics are determined through standard laboratory methods.
The chemical properties include stability under different pH conditions, reactivity with nucleophiles or electrophiles, and potential for forming complexes with metal ions or other biomolecules. These properties are critical for understanding how Hmgb1-IN-1 behaves in biological systems .
Hmgb1-IN-1 has significant applications in biomedical research, particularly in studying inflammatory diseases, cancer biology, and therapeutic interventions targeting High Mobility Group Box 1 pathways. It serves as a valuable tool for elucidating the roles of this protein in disease mechanisms and for developing new therapeutic strategies aimed at mitigating its pathological effects .
High Mobility Group Box 1 Inhibition-1 exerts profound effects on the redox-sensitive cysteine residues (C23, C45, C106) of High Mobility Group Box 1, which dictate its extracellular functions. The three conserved cysteines exist in distinct redox isoforms: fully reduced (all-thiol) High Mobility Group Box 1 exhibits chemotactic activity; disulfide High Mobility Group Box 1 (C23-C45 bond with reduced C106) possesses cytokine-inducing properties; and fully oxidized High Mobility Group Box 1 is biologically inert [6]. High Mobility Group Box 1 Inhibition-1 stabilizes the oxidized isoform, effectively neutralizing High Mobility Group Box 1's pro-inflammatory capabilities. This redox modulation occurs through direct interaction with the cysteine residues, preventing the formation of the disulfide configuration required for Toll-like Receptor 4 signaling [6].
Concurrently, High Mobility Group Box 1 Inhibition-1 influences nuclear-to-cytoplasmic translocation by targeting nuclear localization signals (Nuclear Localization Signal 1: amino acids 28-44; Nuclear Localization Signal 2: amino acids 179-185). The compound impedes post-translational acetylation of lysine residues within these Nuclear Localization Signals, a process normally mediated by histone acetyltransferases. Hyperacetylation promotes High Mobility Group Box 1 accumulation in the cytoplasm by masking Nuclear Localization Signals and preventing nuclear re-import [4] [5]. By inhibiting acetyltransferases or promoting deacetylase activity, High Mobility Group Box 1 Inhibition-1 maintains High Mobility Group Box 1's nuclear sequestration, significantly reducing its availability for extracellular release. This dual action—redox stabilization and nuclear retention—constitutes a primary mechanism for mitigating High Mobility Group Box 1-mediated inflammation.
Table 1: Redox States of High Mobility Group Box 1 and Functional Consequences
| Redox State | Cysteine Configuration | Biological Function | Effect of High Mobility Group Box 1 Inhibition-1 |
|---|---|---|---|
| Fully Reduced | C23-SH, C45-SH, C106-SH | Chemotactic complex formation with C-X-C Motif Chemokine Ligand 12 | Oxidation stabilization, inhibiting chemotaxis |
| Disulfide | C23-C45 bond, C106-SH | Cytokine induction via Toll-like Receptor 4/MD-2 complex | Disruption of disulfide bond formation |
| Fully Oxidized | C23-SOₓ, C45-SOₓ, C106-SOₓ | Biologically inert | Stabilization of inert form |
High Mobility Group Box 1 Inhibition-1 specifically targets the heterocomplex formed between fully reduced High Mobility Group Box 1 and C-X-C Motif Chemokine Ligand 12 (stromal cell-derived factor-1), a chemokine critical for leukocyte recruitment in chronic inflammation. The compound exhibits high-affinity binding (Kd = 28.1 ± 7.0 nM) to the High Mobility Group Box 1 B-box domain, which contains the C-X-C Motif Chemokine Ligand 12 interaction interface [8]. Structural analyses reveal that High Mobility Group Box 1 Inhibition-1 occupies a hydrophobic pocket essential for High Mobility Group Box 1-C-X-C Motif Chemokine Ligand 12 binding, thereby sterically hindering complex assembly. This disruption is functionally significant, as the High Mobility Group Box 1-C-X-C Motif Chemokine Ligand 12 heterocomplex exclusively signals through C-X-C Chemokine Receptor Type 4 receptors, amplifying immune cell migration in autoimmune conditions like rheumatoid arthritis [8].
The inhibition constant (IC₅₀ = 3.31 μM) demonstrates 15-fold greater potency compared to earlier peptide inhibitors. Mechanistically, disrupting this complex impairs calcium flux and downstream phosphorylation events in monocytes, reducing transendothelial migration by 70-85% in in vitro models. This specific targeting offers therapeutic advantage by avoiding broad immunosuppression, as C-X-C Motif Chemokine Ligand 12's homeostatic functions via C-X-C Chemokine Receptor Type 4 remain intact when not complexed with High Mobility Group Box 1 [8].
High Mobility Group Box 1 Inhibition-1 interferes with High Mobility Group Box 1's interaction with key pattern recognition receptors: Toll-like Receptor 2, Toll-like Receptor 4, and Receptor for Advanced Glycation End Products. Molecular docking simulations indicate that the compound binds to the Receptor for Advanced Glycation End Products V-domain (amino acids 1-116), competitively blocking High Mobility Group Box 1's binding site. This binding reduces Receptor for Advanced Glycation End Products-mediated activation of downstream effectors like Diaphanous Related Formin 1 and Cell Division Cycle 42, which are involved in inflammatory gene transcription [1] [9].
For Toll-like Receptor 4/MD-2 recognition, High Mobility Group Box 1 Inhibition-1 prevents the formation of the disulfide High Mobility Group Box 1 isoform required for complex formation. Specifically, it shields C106 from reduction, maintaining it in an oxidized state incompatible with Toll-like Receptor 4 dimerization. This inhibition suppresses Myeloid Differentiation Primary Response 88 and TIR-Domain-Containing Adapter-Inducing Interferon-β-dependent signaling cascades, reducing phosphorylation of Interferon Regulatory Factor 3, Nuclear Factor Kappa B, and Mitogen-Activated Protein Kinases [6]. Toll-like Receptor 2 inhibition follows a similar steric hindrance mechanism, confirmed through surface plasmon resonance showing reduced binding affinity (ΔKd = +2.8 log units). Collectively, these receptor disruptions significantly decrease Nuclear Factor Kappa B-driven transcription of Tumor Necrosis Factor Alpha, Interleukin 6, and Interleukin 1 Beta in macrophage cultures [1] [6].
Table 2: High Mobility Group Box 1 Receptor Interactions and Inhibition Mechanisms
| Receptor | High Mobility Group Box 1 Binding Domain | Downstream Pathway | Inhibition Mechanism by High Mobility Group Box 1 Inhibition-1 |
|---|---|---|---|
| Receptor for Advanced Glycation End Products | HMG B-box domain | Diaphanous Related Formin 1/Rac-1/Extracellular Signal-Regulated Kinases 1/2 | Competitive binding to Receptor for Advanced Glycation End Products V-domain |
| Toll-like Receptor 4/MD-2 | Disulfide High Mobility Group Box 1 (C23-C45) | Myeloid Differentiation Primary Response 88/TIR-Domain-Containing Adapter-Inducing Interferon-β/ Nuclear Factor Kappa B | Prevention of disulfide formation; C106 oxidation |
| Toll-like Receptor 2 | HMG A-box and B-box | Myeloid Differentiation Primary Response 88/ Nuclear Factor Kappa B | Steric hindrance at Box B interaction interface |
High Mobility Group Box 1 Inhibition-1 disrupts Nuclear Factor Kappa B activation through multiple convergent mechanisms. First, it reduces phosphorylation of Inhibitor of Nuclear Factor Kappa B Kinase subunits, preventing degradation of Inhibitor of Nuclear Factor Kappa B Alpha and subsequent nuclear translocation of Nuclear Factor Kappa B p65-p50 dimers. In lipopolysaccharide-activated macrophages, pre-treatment with High Mobility Group Box 1 Inhibition-1 (30 μM) decreases Nuclear Factor Kappa B p65 phosphorylation by 78% and reduces transcriptional activity in Nuclear Factor Kappa B reporter assays by 85% [10].
Second, High Mobility Group Box 1 Inhibition-1 downregulates High Mobility Group Box 1-dependent Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 inflammasome assembly. By inhibiting Receptor for Advanced Glycation End Products/Toll-like Receptor 4 priming signals, it reduces pro-Interleukin 1 Beta synthesis and prevents Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 oligomerization. This dual suppression decreases caspase-1-mediated cleavage of pro-Interleukin 1 Beta to active Interleukin 1 Beta, a critical cytokine driving sterile inflammation [1] [10].
Third, High Mobility Group Box 1 Inhibition-1 modulates Tumor Necrosis Factor Receptor-Associated Factor 6 ubiquitination. In experimental autoimmune prostatitis models, High Mobility Group Box 1 enhances K63-linked polyubiquitination of Tumor Necrosis Factor Receptor-Associated Factor 6, facilitating Transforming Growth Factor Beta Activated Kinase 1/ Nuclear Factor Kappa B activation. High Mobility Group Box 1 Inhibition-1 reduces this ubiquitination by 60%, thereby interrupting the signalosome assembly required for Nuclear Factor Kappa B activation [7]. These mechanisms collectively suppress transcription of pro-inflammatory mediators across multiple cell types.
High Mobility Group Box 1 Inhibition-1 targets the active secretion machinery of High Mobility Group Box 1 in immune cells. It suppresses histone acetyltransferase activity, particularly P300/CREB-Binding Protein, reducing acetylation of lysine residues within Nuclear Localization Signal 1 (Lys28, Lys29, Lys30) and Nuclear Localization Signal 2 (Lys179-Lys185) [4] [5]. Hypoacetylation promotes binding of High Mobility Group Box 1 to Chromosome Region Maintenance 1 (Exportin 1), facilitating nuclear re-import and reducing cytosolic accumulation. In vitro, High Mobility Group Box 1 Inhibition-1 decreases cytosolic High Mobility Group Box 1 by 65% in lipopolysaccharide-stimulated macrophages, as quantified by subcellular fractionation assays [4].
Concurrently, High Mobility Group Box 1 Inhibition-1 inhibits High Mobility Group Box 1 release from vesicles. Normally, acetylated High Mobility Group Box 1 translocates to secretory lysosomes or exosomes for extracellular release. The compound disrupts this packaging by inhibiting the interaction between High Mobility Group Box 1 and Charged Multivesicular Body Protein 4B, a component of the endosomal sorting complex required for transport machinery [4]. Additionally, it reduces reactive oxygen species production by enhancing Nuclear Factor Erythroid 2-Related Factor 2/heme oxygenase-1 signaling. Since reactive oxygen species activate inflammasomes and High Mobility Group Box 1 secretion via Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3, this antioxidant effect further limits extracellular release. In sepsis models, these mechanisms collectively reduce serum High Mobility Group Box 1 levels by >50%, demonstrating potent suppression of the secretion pathway [4] [5] [10].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: